1-(6-(Methylamino)pyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Methylamino)pyridin-3-yl)propan-1-one is an organic compound with a molecular formula of C9H12N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with methylamine and acetone under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Methylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Pyridinyl)propan-2-one: A structurally similar compound with different functional groups.
1-(6-Methylamino-pyridin-3-yl)-propan-1-ol: Another derivative with an alcohol functional group.
Uniqueness: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one is unique due to its specific functional groups and the resulting chemical properties. Its methylamino group and pyridine ring confer distinct reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[6-(methylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-3-8(12)7-4-5-9(10-2)11-6-7/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
MASQMEIIVJTIOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)NC |
Origin of Product |
United States |
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